1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid
Overview
Description
“1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acids, which are structurally similar to “1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid”, has been studied . The methods include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Molecular Structure Analysis
The InChI code for “1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is 1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11)
.
Physical And Chemical Properties Analysis
“1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is a powder at room temperature . It has a molecular weight of 157.17 .
Scientific Research Applications
- Summary of the Application : ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
- Methods of Application : ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .
- Results or Outcomes : In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . It has been found to regulate plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence has been studied .
Safety And Hazards
properties
IUPAC Name |
1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGDEACANJGZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylcarbamoyl)cyclopropane-1-carboxylic acid | |
CAS RN |
1229625-39-1 | |
Record name | 1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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